1,8-DICHLORO-2-[(2-NITROPHENYL)SULFANYL]-4-PHENYL-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound with a molecular formula of C24H20Cl2N2O2S and a molecular weight of 471.4 g/mol This compound is characterized by its unique structure, which includes a cyclopentaquinoline core, substituted with chloro, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline core.
Introduction of Chloro Groups: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Nitrophenyl Group: This step involves the nucleophilic substitution reaction where the nitrophenyl group is introduced using reagents like 2-nitrophenylsulfanyl chloride.
Phenyl Group Substitution: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,8-dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl and phenyl groups play a crucial role in binding to these targets, while the chloro groups may enhance its reactivity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-methyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline
- 1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-ethyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline
Uniqueness
1,8-Dichloro-2-[(2-nitrophenyl)sulfanyl]-4-phenyl-1H,2H,3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H20Cl2N2O2S |
---|---|
Molecular Weight |
471.4g/mol |
IUPAC Name |
1,8-dichloro-2-(2-nitrophenyl)sulfanyl-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline |
InChI |
InChI=1S/C24H20Cl2N2O2S/c25-15-10-11-18-16(12-15)22-17(24(27-18)14-6-2-1-3-7-14)13-21(23(22)26)31-20-9-5-4-8-19(20)28(29)30/h1-12,17,21-24,27H,13H2 |
InChI Key |
XZHNHHBEPYCAEN-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)Cl)NC2C5=CC=CC=C5 |
Canonical SMILES |
C1C2C(C(C1SC3=CC=CC=C3[N+](=O)[O-])Cl)C4=C(C=CC(=C4)Cl)NC2C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.